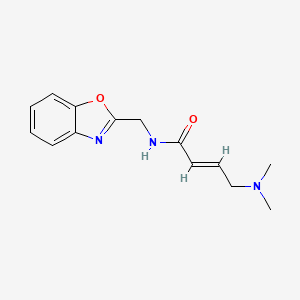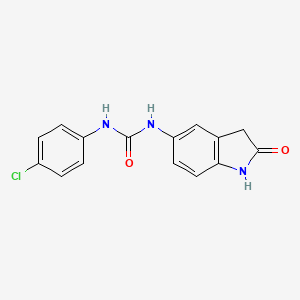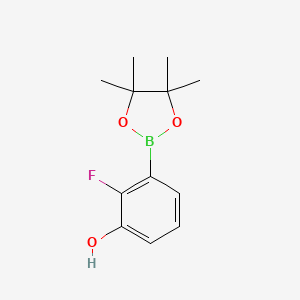![molecular formula C17H12ClN3O3 B2580140 (2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 1322008-61-6](/img/structure/B2580140.png)
(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide, commonly known as CBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CBA belongs to the class of chromene derivatives and has been extensively studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of CBA is not yet fully understood. However, it has been suggested that CBA exerts its anticancer activity by inducing apoptosis and cell cycle arrest. CBA has been reported to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. CBA has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. Furthermore, CBA has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
CBA has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CBA has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
CBA has several advantages as a potential therapeutic agent. It exhibits potent anticancer, anti-inflammatory, and antimicrobial properties. CBA is also relatively easy to synthesize and has good solubility in organic solvents. However, there are some limitations associated with CBA. It has poor water solubility, which may limit its bioavailability. Furthermore, the exact mechanism of action of CBA is not yet fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research on CBA. First, further studies are needed to elucidate the exact mechanism of action of CBA. Second, the pharmacokinetics and pharmacodynamics of CBA need to be studied in detail to determine its bioavailability and toxicity. Third, the potential of CBA as a therapeutic agent for various diseases needs to be evaluated in animal models. Fourth, the development of novel drug delivery systems for CBA may enhance its bioavailability and therapeutic efficacy. Fifth, the synthesis of CBA analogs with improved pharmacological properties may lead to the development of more potent therapeutic agents. Overall, the research on CBA has great potential for the development of novel therapeutic agents for various diseases.
合成方法
CBA can be synthesized by the reaction of 3-chlorobenzoyl hydrazide with ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate in the presence of glacial acetic acid. The reaction takes place under reflux conditions and yields CBA in good yield. The chemical structure of CBA has been confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry.
科学研究应用
CBA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. CBA has been evaluated against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CBA has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVTZBWTLWSFBB-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)Cl)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC(=CC=C3)Cl)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580057.png)
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2580058.png)

![3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2580061.png)

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)
![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)



![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)